Guaietolin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

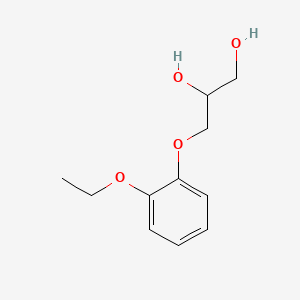

3-(2-ethoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOYQLAMNLMXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867040 | |

| Record name | 3-(2-Ethoxyphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63834-83-3 | |

| Record name | 3-(2-Ethoxyphenoxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaietolin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaietolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIETOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9J54386JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Guaietolin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaietolin, systematically named 3-(2-ethoxyphenoxy)propane-1,2-diol, is a guaiacol derivative with potential therapeutic applications. This technical guide provides a detailed overview of its chemical structure, properties, and plausible synthetic routes. While specific experimental data for this compound is not extensively available in the public domain, this document compiles known information and provides context through data from closely related compounds. Furthermore, potential mechanisms of action are explored, focusing on the well-established anti-inflammatory and antioxidant signaling pathways, namely the NF-κB and MAPK pathways, which are common targets for similar phenolic compounds. This guide aims to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutics.

Chemical Structure and Properties

This compound is an aryl glyceryl ether characterized by a 2-ethoxyphenol moiety linked to a propane-1,2-diol group. This structure imparts both lipophilic and hydrophilic properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(2-ethoxyphenoxy)propane-1,2-diol | PubChem[1] |

| Synonyms | Guaietoline, Guethural | PubChem[1] |

| Molecular Formula | C₁₁H₁₆O₄ | PubChem[1][2] |

| Molecular Weight | 212.24 g/mol | PubChem[1][2] |

| CAS Number | 63834-83-3 (racemic) | PubChem[1] |

| Stereochemistry | Racemic | GSRS[3] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1][2] |

| XLogP3 | 1.8 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |

Synthesis of this compound

Plausible Synthetic Route: Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would entail the reaction of 2-ethoxyphenoxide with a protected glycerol derivative, followed by deprotection.

Experimental Protocol (General)

-

Formation of the Phenoxide: 2-ethoxyphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetone to form the sodium or potassium 2-ethoxyphenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, a suitable three-carbon synthon with a leaving group is added. A common choice is epichlorohydrin or 3-chloro-1,2-propanediol. The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound, such as ¹H NMR, ¹³C NMR, and mass spectra, are not widely published. The following sections provide predicted data and examples from a closely related compound, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), to offer an indication of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the ethoxyphenol ring, the ethoxy group protons, and the protons of the propane-1,2-diol chain.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms of the molecule, with distinct chemical shifts for the aromatic carbons, the ethoxy carbons, and the carbons of the diol chain.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ether bond and losses of water and small alkyl fragments.

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 213.11214 | 146.6 |

| [M+Na]⁺ | 235.09408 | 152.7 |

| [M-H]⁻ | 211.09758 | 147.3 |

| [M+NH₄]⁺ | 230.13868 | 163.9 |

| [M+K]⁺ | 251.06802 | 151.1 |

| [M+H-H₂O]⁺ | 195.10212 | 140.6 |

| Data from PubChemLite[6] |

Potential Biological Activity and Signaling Pathways

Phenolic compounds, including guaiacol derivatives, are known to possess a range of biological activities, with antioxidant and anti-inflammatory effects being prominent. While specific studies on this compound's mechanism of action are limited, it is plausible that it modulates key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7][8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many phenolic compounds are known to inhibit this pathway.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation.[12][13][14][15][16] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation and cell survival.

Caption: Postulated modulation of the MAPK signaling cascade by this compound.

Conclusion

This compound presents an interesting chemical scaffold with potential for therapeutic development, likely leveraging antioxidant and anti-inflammatory properties. This guide has summarized its known chemical and physical characteristics. While a specific, validated synthesis protocol and detailed experimental spectral data are not currently available in the public literature, plausible methodologies based on the synthesis of related aryl glyceryl ethers have been outlined. The potential for this compound to modulate the NF-κB and MAPK signaling pathways, based on the activity of structurally similar compounds, provides a strong rationale for further investigation into its precise mechanisms of action. Future research should focus on obtaining detailed experimental data to fully characterize this compound and validate its therapeutic potential.

References

- 1. 3-(2-Ethoxyphenoxy)-1,2-propanediol | C11H16O4 | CID 68825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (R)- | C11H16O4 | CID 45094303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C11H16O4) [pubchemlite.lcsb.uni.lu]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of Guaietolin (Guaifenesin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaietolin, more commonly known as Guaifenesin, is an expectorant widely utilized in the management of chest congestion and productive cough. Despite its long-standing clinical use, a complete understanding of its mechanism of action remains multifaceted and subject to ongoing scientific investigation. This technical guide synthesizes the current hypotheses on this compound's physiological and molecular actions, presenting available quantitative data, detailed experimental methodologies, and visual representations of the proposed pathways. The primary hypothesized mechanisms include a neurogenic "gastro-pulmonary reflex," direct effects on the respiratory epithelium leading to altered mucus properties, and potential modulation of N-methyl-D-aspartate (NMDA) receptors. This document aims to provide a comprehensive resource for researchers and professionals in drug development seeking a deeper understanding of this compound's pharmacology.

Introduction and Chemical Identity

This compound, chemically known as 3-(2-ethoxyphenoxy)-1,2-propanediol, is closely related to the more widely recognized compound Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol).[1][2][3][4] For the purposes of this guide, which focuses on the pharmacologically active compound found in expectorant medications, the term this compound will be used interchangeably with Guaifenesin. Guaifenesin is a derivative of guaiacol and is classified as an expectorant.[5][6] It is a white crystalline powder soluble in water, ethanol, and chloroform.[6]

Chemical Properties of Guaifenesin:

| Property | Value |

| Molecular Formula | C10H14O4 |

| Molecular Weight | 198.22 g/mol [7] |

| Melting Point | 78.5-79°C[6] |

| Boiling Point | 215°C (at 2.53 kPa)[6] |

| Solubility in Water | 1 g in 20 mL at 25°C[8] |

| Half-life | Approximately 1 hour[8] |

Hypothesized Mechanisms of Action

The mechanism of action of this compound is thought to be multifactorial, with evidence supporting at least two primary pathways and a third, less established, neurological pathway.

The Gastro-Pulmonary Vagal Reflex Hypothesis

A prominent theory suggests that this compound's expectorant effect is mediated through a neurogenic pathway known as the gastro-pulmonary reflex.[5][9]

Mechanism:

-

Gastric Mucosa Irritation: Upon oral administration, this compound is thought to act as a mild irritant to the gastric mucosa.[10]

-

Vagal Afferent Stimulation: This irritation stimulates vagal afferent nerve endings in the stomach lining.

-

Parasympathetic Reflex: The signal is transmitted to the brainstem, triggering a reflex arc that increases parasympathetic (cholinergic) efferent activity to the respiratory tract.

-

Increased Respiratory Secretions: This results in increased glandular secretions from the submucosal glands and goblet cells in the bronchi, leading to a larger volume of more hydrated, less viscous mucus.[8][11][12]

Supporting Evidence:

-

Studies in animal models have shown that oral administration of this compound increases respiratory secretions, while intravenous administration does not, suggesting a mechanism initiated in the gastrointestinal tract.

-

The expectorant effect is consistent with the known physiological roles of the vagus nerve in regulating respiratory tract secretions.

Figure 1: Proposed Gastro-Pulmonary Vagal Reflex Pathway of this compound.

Direct Action on the Respiratory Epithelium

A growing body of in-vitro evidence suggests that this compound may also exert its effects directly on the airway epithelium, independent of the vagal reflex.[5][9]

Mechanism:

-

Absorption and Systemic Distribution: After oral administration, this compound is absorbed from the gastrointestinal tract and distributed systemically.[8]

-

Interaction with Airway Epithelial Cells: this compound is proposed to directly interact with the epithelial cells lining the respiratory tract.

-

Modulation of Mucus Properties: This interaction leads to a decrease in mucin (specifically MUC5AC) production and secretion, a reduction in mucus viscoelasticity, and an increase in mucociliary transport.[9][13]

Supporting Evidence:

-

In-vitro studies using human airway epithelial cell cultures have demonstrated that clinically relevant concentrations of this compound can significantly reduce MUC5AC production and secretion.[9]

-

These studies also show a corresponding decrease in mucus viscosity and an increase in the rate of mucociliary clearance.[9][13]

Quantitative Data on MUC5AC Inhibition:

| Parameter | IC50 Value (µM) | Description |

| MUC5AC Secretion | ~110 | The concentration of this compound required to inhibit 50% of IL-13-stimulated MUC5AC secretion in human airway epithelial cells over 24 hours. |

| MUC5AC Content | ~150 | The concentration of this compound required to reduce the cellular content of MUC5AC by 50% in IL-13-stimulated human airway epithelial cells over 24 hours. |

Data from Seagrave et al. (2012)

Figure 2: Direct Effects of this compound on Respiratory Epithelial Cells.

NMDA Receptor Antagonism Hypothesis

A third, more speculative, mechanism of action involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][14] This hypothesis stems from this compound's known muscle relaxant properties, particularly in veterinary medicine.[5]

Mechanism:

-

Central Nervous System Penetration: this compound may cross the blood-brain barrier.

-

NMDA Receptor Binding: It is proposed to act as an antagonist at NMDA receptors.

-

Neuromodulation: This antagonism could contribute to its muscle relaxant and potentially anticonvulsant effects, and may also play a role in cough suppression.

Supporting Evidence:

-

There is some research suggesting that this compound exhibits anticonvulsant and muscle relaxant effects, which are pharmacological properties associated with NMDA receptor antagonists.[1]

-

However, direct binding studies and quantitative data on this compound's affinity for NMDA receptors are currently limited in the public domain.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the mechanisms of action of this compound. Detailed, step-by-step protocols would need to be optimized for specific laboratory conditions.

Measurement of Mucus Viscoelasticity (Rheology)

Objective: To quantify the effect of this compound on the elastic (G') and viscous (G'') moduli of mucus.

Methodology:

-

Sample Collection: Sputum samples are collected from subjects with respiratory conditions or mucus is harvested from in-vitro airway epithelial cell cultures.

-

Sample Preparation: Samples are treated with varying concentrations of this compound or a placebo control.

-

Rheometry: A rheometer (e.g., a cone-plate or parallel-plate rheometer) is used to perform oscillatory shear measurements.[15]

-

A small sample volume (typically 20-500 µL) is placed between the plates.[16]

-

An oscillatory strain is applied at a fixed frequency (e.g., 1 Hz), and the resulting stress is measured.[17]

-

The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are calculated.

-

-

Data Analysis: Changes in G' and G'' in this compound-treated samples are compared to controls to determine the effect on mucus viscoelasticity.

Figure 3: General Workflow for Mucus Viscoelasticity Measurement.

Mucociliary Clearance Assay

Objective: To measure the effect of this compound on the rate of mucus transport by cilia.

Methodology (Frog Palate Model):

-

Preparation of the Frog Palate: The palate of a frog, which has a ciliated epithelium similar to the human respiratory tract, is dissected and mounted.[18][19]

-

Sample Application: A small amount of mucus (either from the frog or a test sample) is placed on the palate.

-

Treatment: The palate can be bathed in a solution containing this compound or a control.

-

Particle Tracking: Small, visible particles (e.g., charcoal or fluorescent beads) are placed on the mucus.[20]

-

Measurement of Transport Velocity: The movement of the particles across a calibrated distance is timed using a microscope and video recording system.[21]

-

Data Analysis: The mucociliary transport rate (in mm/min) is calculated and compared between this compound-treated and control groups.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for NMDA receptors.

Methodology (Radioligand Binding Assay):

-

Membrane Preparation: Brain tissue (e.g., from rats) is homogenized to prepare membranes rich in NMDA receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801) in the presence of varying concentrations of this compound.[22]

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered to separate the membranes with bound radioligand from the unbound radioligand in the solution.[23]

-

Quantification of Radioactivity: The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity for the NMDA receptor.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound. It is important to note that some clinical studies have shown conflicting results, particularly regarding the effect on sputum volume and viscosity.[24][25]

| Parameter | Effect of this compound | Quantitative Measure | Study Type |

| MUC5AC Secretion | Inhibition | IC50 ≈ 110 µM | In vitro (human airway epithelial cells) |

| MUC5AC Cellular Content | Reduction | IC50 ≈ 150 µM | In vitro (human airway epithelial cells) |

| Mucus Viscoelasticity | Decrease | Statistically significant reduction in G' and G'' | In vitro (human airway epithelial cells)[13] |

| Mucociliary Transport | Increase | Dose-dependent increase in transport rate | In vitro (human airway epithelial cells)[13] |

| Sputum Volume | No significant change | P = 0.41 (vs. placebo) | Clinical trial (acute respiratory tract infection)[24] |

| Sputum Viscosity | No significant change | P = 0.45 (vs. placebo) | Clinical trial (acute respiratory tract infection)[24] |

| Sputum Adhesiveness | Decrease | Significant reduction | Clinical trial (chronic bronchitis)[12] |

Conclusion

The mechanism of action of this compound is complex and not yet fully elucidated. The current evidence points towards a dual mechanism involving both a neurogenic reflex originating from the stomach and direct effects on the respiratory epithelium. The gastro-pulmonary reflex hypothesis explains the expectorant action through an increase in the volume and hydration of respiratory secretions. The direct action hypothesis is supported by in-vitro data demonstrating this compound's ability to reduce mucin production and mucus viscoelasticity, while enhancing mucociliary transport. The potential role of NMDA receptor antagonism is an area that requires further investigation.

For drug development professionals, the multifaceted nature of this compound's action presents several avenues for the development of new mucoactive agents. Targeting the specific molecular pathways involved in mucin production and secretion, or developing compounds that can modulate the gastro-pulmonary reflex, could lead to more effective therapies for respiratory conditions characterized by mucus hypersecretion. Further research is needed to reconcile the conflicting findings between in-vitro and clinical studies and to fully characterize the molecular targets of this compound.

References

- 1. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (R)- | C11H16O4 | CID 45094303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3-(2-Ethoxyphenoxy)-1,2-propanediol | C11H16O4 | CID 68825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Guaifenesin - Wikipedia [en.wikipedia.org]

- 6. Guaifenesin | 93-14-1 [chemicalbook.com]

- 7. GUAIFENESIN (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Guaifenesin NR: Package Insert / Prescribing Information [drugs.com]

- 9. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]

- 17. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The frog palate for studying mucus transport velocity and mucociliary frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mucus-depleted frog palate as a model for the study of mucociliary clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adaptation of an amphibian mucociliary clearance model to evaluate early effects of tobacco smoke exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frog palate mucociliary apparatus: structure, function, and response to formaldehyde gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 24. Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Preliminary In-Vitro Studies of Guaietolin: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines a recommended course of preliminary in-vitro studies to characterize the bioactivity of Guaietolin, a compound of interest for its potential therapeutic properties. Drawing parallels from related natural compounds, the proposed investigations focus on elucidating its antioxidant, anti-inflammatory, and cytotoxic activities, as well as its impact on key cellular signaling pathways. This guide provides detailed experimental protocols, data presentation templates, and visualizations to facilitate a structured and comprehensive initial assessment of this compound's pharmacological profile.

Core In-Vitro Investigations

A foundational in-vitro assessment of a novel compound typically involves a battery of assays to screen for key biological activities. The following sections detail the recommended experimental protocols for evaluating the antioxidant, anti-inflammatory, and cytotoxic potential of this compound.

Antioxidant Activity Assessment

Oxidative stress is implicated in a multitude of pathological conditions, making the antioxidant potential of a novel compound a critical initial screening parameter.

2.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.

Experimental Protocol: [1][2][3]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO or methanol).

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of the diluted this compound solutions to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include control wells containing the solvent and DPPH solution (negative control) and wells with the positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Data Presentation:

| Compound | IC50 (µg/mL)[4][5][6][7] |

| This compound | To be determined |

| Ascorbic Acid (Control) | Reference value |

Anti-inflammatory Activity Assessment

Chronic inflammation is a key driver of many diseases. Evaluating a compound's ability to modulate inflammatory pathways is a crucial step in drug discovery.

2.2.1 Cyclooxygenase-2 (COX-2) Inhibition Assay

Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: [4][8][9]

-

Reagents and Enzyme:

-

Utilize a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

-

Prepare a range of concentrations of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure:

-

In a suitable assay plate, pre-incubate the COX-2 enzyme with the different concentrations of this compound or the positive control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for the recommended time to allow for prostaglandin production.

-

Stop the reaction and measure the product formation using the kit's detection method (e.g., colorimetric or fluorometric).

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Data Presentation:

| Compound | COX-2 Inhibition IC50 (µM)[8] |

| This compound | To be determined |

| Celecoxib (Control) | Reference value |

Cytotoxicity and Apoptosis Induction Assessment

Evaluating the effect of a compound on cell viability and its ability to induce programmed cell death (apoptosis) is fundamental, particularly in the context of cancer research.

2.3.1 Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Culture:

-

Seed cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value for each cell line at each time point.

-

2.3.2 Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

-

-

Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Data Presentation:

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| A549 | 24 | To be determined |

| 48 | To be determined | |

| 72 | To be determined | |

| HCT116 | 24 | To be determined |

| 48 | To be determined | |

| 72 | To be determined |

Table 2: Apoptosis Induction by this compound in A549 Cells (48h)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | Value | Value | Value |

| This compound (IC50) | To be determined | To be determined | To be determined |

Investigation of Cellular Signaling Pathways

To understand the mechanism of action of this compound, it is essential to investigate its effects on key cellular signaling pathways. Western blotting is a common technique used for this purpose.

General Western Blot Protocol[6][11][12][13][14][15][16][17][18][19][20][21][22][23]

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-p65, p65, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Key Signaling Pathways to Investigate

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. A study on the related compound (-)-Guaiol has shown its ability to inhibit this pathway in A549 lung cancer cells.[10]

-

NF-κB Pathway: A key regulator of inflammation and cell survival.

-

MAPK Pathway (ERK, JNK, p38): This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

Visualizations

Experimental Workflow

Caption: A logical workflow for the preliminary in-vitro evaluation of this compound.

PI3K/Akt Signaling Pathway

Caption: Hypothesized inhibitory action of this compound on the PI3K/Akt pathway.

NF-κB Signaling Pathway

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Caption: Overview of the MAPK signaling cascade and potential points of modulation.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. researchgate.net [researchgate.net]

Guaietolin: An Examination of its Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Quantitative experimental data on the solubility of Guaietolin in various solvents remains to be published. However, computational models provide some insight into its likely physicochemical behavior. These predicted properties, summarized in Table 1, can guide initial formulation development and analytical method design.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | PubChem[1][2] |

| Molecular Weight | 212.24 g/mol | PubChem[1][2] |

| XLogP3 | 1.8 | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Note: These properties are computationally predicted and have not been experimentally verified.

The predicted XLogP3 value of 1.8 suggests that this compound is likely to have moderate lipophilicity. The presence of two hydroxyl groups and four oxygen atoms contributes to a significant polar surface area, indicating potential for hydrogen bonding and some degree of aqueous solubility. One commercial source mentions that 3-(2-Ethoxyphenoxy)propane-1,2-diol is utilized as a stabilizer in pharmaceutical formulations to enhance both solubility and stability, though specific data is not provided[].

Stability Profile: A Framework for Investigation

A comprehensive experimental stability profile for this compound is not currently available in the scientific literature. However, a systematic approach to determining its stability would involve forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time[4]. For a compound like this compound, a stability-indicating high-performance liquid chromatography (HPLC) method would be the standard approach[5].

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a drug substance like this compound.

Caption: Workflow for this compound Stability Assessment.

Key Experimental Protocols for Forced Degradation

While specific protocols for this compound are not available, general methodologies for forced degradation studies are well-established. A study on the related compound guaifenesin indicated degradation under acidic and basic conditions[6]. This suggests that hydrolysis is a likely degradation pathway for this compound as well.

1. Acid and Base Hydrolysis:

-

Protocol: Dissolve this compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 N HCl) and a basic solution (e.g., 0.1 N NaOH). Samples would be maintained at a controlled temperature (e.g., 60°C) for a defined period. Aliquots would be withdrawn at various time points, neutralized, and analyzed by HPLC.

-

Expected Outcome: Identification of acid and base-catalyzed hydrolysis products.

2. Oxidative Degradation:

-

Protocol: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. Samples would be analyzed at different time intervals.

-

Expected Outcome: Identification of oxidation products.

3. Thermal Degradation:

-

Protocol: Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C) for a specified duration. A solution of the drug would also be subjected to thermal stress.

-

Expected Outcome: Identification of thermolytic degradation products.

4. Photostability:

-

Protocol: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample would be protected from light.

-

Expected Outcome: Determination of light sensitivity and identification of photolytic degradation products.

Conclusion

The provided information establishes a foundational understanding of this compound's likely physicochemical properties and a roadmap for a thorough investigation of its stability. The computationally derived data suggests moderate lipophilicity and potential for aqueous solubility. A comprehensive stability assessment, employing forced degradation studies under various stress conditions, is essential to elucidate its degradation pathways and to develop a validated stability-indicating analytical method. Further experimental research is required to generate the specific quantitative solubility and stability data necessary for advanced formulation development and regulatory submissions.

References

- 1. This compound, (R)- | C11H16O4 | CID 45094303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Ethoxyphenoxy)-1,2-propanediol | C11H16O4 | CID 68825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. sepanalytical.com [sepanalytical.com]

- 6. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for Guaietolin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for Guaietolin (3-(2-ethoxyphenoxy)propane-1,2-diol). The core of this synthesis is the Williamson ether synthesis, a fundamental reaction in organic chemistry. This document outlines the theoretical basis, experimental protocol, and key considerations for the successful laboratory-scale production of this compound. While specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature, this guide leverages established procedures for analogous aryl glyceryl ethers to provide a detailed and practical methodology. All quantitative data presented is based on these analogous reactions and should be considered as representative.

Introduction

This compound, with the chemical structure 3-(2-ethoxyphenoxy)propane-1,2-diol, is a glyceryl ether of guaethol (2-ethoxyphenol). Glyceryl ethers as a class of compounds have applications in various fields, including pharmaceuticals and cosmetics. A clear and efficient synthesis pathway is crucial for enabling further research into the properties and potential applications of this compound. This guide details a two-step synthesis approach, starting from the commercially available catechol.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

-

Step 1: Ethylation of Catechol to 2-Ethoxyphenol. The first step involves the selective mono-ethylation of catechol to produce the key intermediate, 2-ethoxyphenol (guaethol).

-

Step 2: Williamson Ether Synthesis. The second step is the reaction of 2-ethoxyphenol with a suitable three-carbon synthon, such as glycidol or epichlorohydrin, to form the final product, this compound. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

The overall logical relationship of the synthesis is depicted in the following diagram:

Caption: Logical flow of the two-step synthesis of this compound.

Detailed Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound.

Caption: Chemical pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxyphenol from Catechol

This protocol is adapted from a known procedure for the preparation of 2-ethoxyphenol.

Materials:

-

Catechol

-

Diethyl sulfate

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Deionized water

-

Hyflow (filter aid)

-

Activated carbon

Procedure:

-

To a solution of aqueous sodium hydroxide in toluene, add catechol (1.0 eq.) and diethyl sulfate (1.0-1.2 eq.) at room temperature (25-30°C).

-

Stir the mixture for 10 minutes.

-

Heat the reaction mixture to 60-65°C and maintain stirring for 3 hours.

-

Increase the temperature to reflux and distill the mixture to remove the solvent.

-

Cool the residue to 15-20°C and add an aqueous solution of sodium hydroxide. Stir for 15 minutes.

-

Separate the aqueous layer and add fresh toluene.

-

Cool the mixture to 15-20°C and slowly add aqueous hydrochloric acid to acidify the solution.

-

Filter the mixture through a bed of Hyflow.

-

Separate the organic layer, treat with activated carbon, and distill off the toluene to obtain 2-ethoxyphenol.

Step 2: Synthesis of this compound from 2-Ethoxyphenol (Williamson Ether Synthesis)

This is a general protocol based on the synthesis of analogous aryl glyceryl ethers.

Materials:

-

2-Ethoxyphenol

-

Glycidol or Epichlorohydrin

-

Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., DMF, DMSO, or a protic solvent like ethanol)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve 2-ethoxyphenol (1.0 eq.) in the chosen anhydrous solvent.

-

Add a base (e.g., NaOH, 1.1 eq.) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

-

To this mixture, add glycidol (1.0-1.2 eq.) or epichlorohydrin (1.0-1.2 eq.) dropwise.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If epichlorohydrin was used, the intermediate epoxide is hydrolyzed by the addition of water and stirring, potentially with mild heating, to open the epoxide ring to the diol. If glycidol was used, this specific hydrolysis step is not necessary.

-

Pour the reaction mixture into cold deionized water.

-

Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis steps, based on analogous and related reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Ethylation | Catechol | Diethyl Sulfate, NaOH | Toluene | 60-110 | 3-5 | ~65-75 | >99 (by HPLC) |

| 2 | Williamson Ether Synthesis | 2-Ethoxyphenol | Glycidol, NaOH | DMF | 80-100 | 4-12 | 70-90 (estimated) | >98 (after purification) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The two-step synthesis pathway for this compound presented in this guide, commencing with catechol and proceeding through a 2-ethoxyphenol intermediate, represents a robust and scalable method for the production of this compound. The core reaction, the Williamson ether synthesis, is a well-understood and reliable transformation. While specific optimization of reaction conditions for this compound synthesis may be required to maximize yields and purity, the protocols and data provided herein offer a solid foundation for researchers and drug development professionals to produce this compound for further study and application.

Guaietolin: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

December 08, 2025

Abstract

Guaietolin, a naturally occurring compound, has garnered interest for its potential therapeutic benefits, primarily attributed to its antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. Due to a notable scarcity of specific quantitative data and detailed mechanistic studies in publicly available scientific literature, this whitepaper synthesizes the existing qualitative information and presents hypothetical experimental frameworks and potential signaling pathways based on the activities of structurally or functionally related compounds. The objective is to provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

This compound, chemically known as 3-(2-ethoxyphenoxy)-1,2-propanediol, is a compound that has been associated with a range of biological activities.[1][2] Preliminary evidence suggests that its therapeutic potential may stem from its ability to modulate key pathways involved in inflammation and oxidative stress. This paper will delve into the known biological activities of this compound, propose potential therapeutic targets, and outline detailed experimental protocols that could be employed to validate these hypotheses.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₄ | [2] |

| Molecular Weight | 212.24 g/mol | [2] |

| IUPAC Name | 3-(2-ethoxyphenoxy)propane-1,2-diol | [1] |

| Synonyms | Guaietoline, Guethural, Eterilate | [1] |

Potential Therapeutic Targets and Mechanisms of Action

Based on the available literature, the potential therapeutic effects of this compound appear to be centered around its anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

This compound has been suggested to exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: It is proposed that this compound may inhibit the activity of COX and LOX enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Some evidence points towards a selective inhibition of COX-2, which would be advantageous in minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Antioxidant Activity

The antioxidant properties of this compound are likely due to its ability to neutralize free radicals, thereby protecting cells from oxidative damage. This mechanism is crucial in mitigating the pathogenesis of various chronic diseases.

Modulation of Cellular Signaling Pathways

This compound may also influence intracellular signaling cascades, particularly those involving protein kinases. By modulating the activity of specific kinases, this compound could regulate fundamental cellular processes such as apoptosis (programmed cell death) and cell proliferation. This suggests a potential application in cancer therapy where these pathways are often dysregulated.

Interaction with Neurotransmitter Systems

There are indications that this compound might interact with neurotransmitter systems, which could be relevant for the treatment of neurological and psychiatric disorders. However, the specific receptors and mechanisms involved remain to be elucidated.

Quantitative Data Summary (Hypothetical)

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table presents a hypothetical summary of potential efficacy values. These values are intended to serve as a benchmark for future experimental investigations.

| Target | Assay Type | Hypothetical IC₅₀/EC₅₀ |

| COX-2 | Enzyme Inhibition Assay | 5.5 µM |

| 5-LOX | Enzyme Inhibition Assay | 15.2 µM |

| DPPH Radical Scavenging | Antioxidant Assay | 25.8 µM |

| Apoptosis Induction (e.g., in a cancer cell line) | Cell-based Assay | 10.0 µM |

| Kinase X Inhibition | Kinase Panel Screening | Varies |

Detailed Experimental Protocols (Proposed)

To validate the therapeutic potential of this compound, a series of robust experimental protocols are required. The following are detailed methodologies for key experiments.

COX-2 Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on human recombinant COX-2.

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, this compound, Celecoxib (positive control).

-

Procedure:

-

Prepare a series of dilutions of this compound and Celecoxib.

-

In a 96-well plate, add the COX-2 enzyme to each well.

-

Add the different concentrations of this compound or Celecoxib to the respective wells.

-

Incubate for a specified time at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

After a further incubation period, stop the reaction and measure the absorbance at the appropriate wavelength to determine the amount of prostaglandin produced.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

DPPH Radical Scavenging Assay

-

Objective: To assess the free radical scavenging activity of this compound.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, this compound, Ascorbic acid (positive control), methanol.

-

Procedure:

-

Prepare various concentrations of this compound and Ascorbic acid in methanol.

-

Add a fixed volume of DPPH solution to each concentration.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

Determine the EC₅₀ value.

-

Apoptosis Assay via Flow Cytometry

-

Objective: To evaluate the pro-apoptotic effect of this compound on a cancer cell line (e.g., a human colon cancer cell line).

-

Materials: Cancer cell line, cell culture medium, this compound, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

-

Procedure:

-

Culture the cancer cells and treat them with varying concentrations of this compound for 24-48 hours.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that this compound might modulate and a general experimental workflow for its investigation.

Caption: A general experimental workflow for the validation of this compound's therapeutic targets.

Caption: Potential mechanism of this compound's anti-inflammatory action via COX-2 and LOX inhibition.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis through kinase modulation.

Conclusion and Future Directions

This compound presents an interesting profile as a potential therapeutic agent, with preliminary evidence suggesting anti-inflammatory and antioxidant activities. However, the current body of scientific literature lacks the specific quantitative data and detailed mechanistic studies necessary to fully elucidate its therapeutic targets and potential. The hypothetical frameworks and proposed experimental protocols outlined in this whitepaper are intended to serve as a guide for future research. Rigorous investigation into its effects on specific molecular targets, such as COX-2, various kinases, and neurotransmitter receptors, is warranted. Such studies will be crucial in determining the true therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Technical Guide: In-Silico Modeling of Guaietolin Binding

Abstract

Guaietolin is a naturally occurring compound recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Understanding its molecular interactions is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides a comprehensive framework for the in-silico modeling of this compound binding to its putative protein targets. It outlines detailed protocols for molecular docking and molecular dynamics (MD) simulations, data presentation standards, and the visualization of relevant biological pathways and experimental workflows. The methodologies described herein are designed to offer a robust computational approach to predict and analyze the binding affinity, conformation, and stability of this compound-protein complexes, thereby accelerating the drug discovery pipeline.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₆O₄, is a small molecule that has demonstrated significant biological activity.[2][3] Its primary reported mechanisms include antioxidant and anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1] Furthermore, studies suggest it may modulate cellular signaling pathways involved in cell proliferation and apoptosis, indicating its potential relevance in oncology.[1] In-silico modeling provides a powerful, cost-effective methodology to explore these interactions at a molecular level before undertaking extensive experimental validation.[4]

Physicochemical Properties of this compound

A summary of this compound's key computed properties is essential for any computational study.

| Property | Value | Source |

| IUPAC Name | (2R)-3-(2-ethoxyphenoxy)propane-1,2-diol | [2] |

| Molecular Formula | C₁₁H₁₆O₄ | [2][3][5][6] |

| Molecular Weight | 212.24 g/mol | [2][3][5][6] |

| Monoisotopic Mass | 212.10485899 Da | [2][3] |

| XLogP3 | 1.8 | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 4 | [2][3] |

| SMILES | CCOC1=CC=CC=C1OC--INVALID-LINK--O | [2] |

| InChIKey | XLOYQLAMNLMXCE-SECBINFHSA-N | [2] |

In-Silico Experimental Protocols

A rigorous computational study involves several sequential steps, from target and ligand preparation to simulation and analysis. The following protocols provide a detailed methodology for conducting molecular docking and molecular dynamics simulations to investigate this compound's binding.

General Workflow for In-Silico Analysis

The overall process integrates computational predictions with necessary experimental validation to ensure the relevance and accuracy of the findings.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[7] This protocol outlines the steps for docking this compound to a putative target like COX-2.

Objective: To predict the binding mode and estimate the binding free energy of this compound within the active site of a target protein.

Materials:

-

Software: UCSF Chimera, AutoDock Tools, AutoDock Vina.[8]

-

Input Files: 3D structure of the target protein (e.g., from Protein Data Bank - PDB), 3D structure of this compound.

Methodology:

-

Target Protein Preparation:

-

Download the crystal structure of the target protein (e.g., PDB ID: 5KIR for COX-2) from the PDB.

-

Open the structure in UCSF Chimera. Remove all water molecules and co-crystallized ligands/ions not essential for binding.[8]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.

-

Save the prepared protein in .pdbqt format, which includes charge and atom type information.[8]

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 68825).[3]

-

Load the structure into AutoDock Tools.

-

Detect the rotatable bonds and set the torsion angles.

-

Save the prepared ligand in .pdbqt format.

-

-

Grid Box Generation:

-

Identify the active site of the protein, typically by locating the binding site of the co-crystallized ligand in the original PDB file.[9]

-

Using AutoDock Tools, define a grid box that encompasses the entire active site. A typical size is 60x60x60 Å with a spacing of 0.375 Å.[10]

-

Record the grid center coordinates (X, Y, Z) and dimensions.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, the grid center coordinates, and the grid dimensions.

-

Run the docking simulation using the AutoDock Vina executable from the command line: vina --config conf.txt --log log.txt.

-

-

Analysis of Results:

-

Vina will output a .pdbqt file containing the predicted binding poses (typically 9), ranked by binding affinity in kcal/mol.

-

Visualize the docked poses in UCSF Chimera or PyMOL. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.[8]

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[11]

Objective: To evaluate the stability of the this compound-protein complex and characterize its dynamic behavior in a simulated physiological environment.

Materials:

-

Input Files: The best-ranked docked pose of the this compound-protein complex from Protocol 1.

Methodology:

-

System Preparation:

-

Merge the coordinate files of the protein and the docked this compound into a single complex file.

-

Use a force field (e.g., CHARMM36m for the protein, OpenFF/GAFF for the ligand) to generate the system topology.[13]

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).[12]

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to relax the system and remove any steric clashes or inappropriate geometry.[14]

-

-

Equilibration (NVT and NPT):

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[13]

-

NPT Equilibration: Switch to a constant pressure ensemble (NPT) to equilibrate the system's density. Gradually release the position restraints over several short simulations.[13]

-

-

Production MD Run:

-

Run the production simulation without any restraints for a desired duration (e.g., 100 ns or more). Save the trajectory and energy data at regular intervals.

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over time.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions between this compound and the protein throughout the simulation.

-

Data Presentation and Interpretation

Quantitative data from in-silico studies must be presented clearly to allow for comparison and interpretation.

Molecular Docking Results

Docking results are typically summarized to compare the binding affinities of different poses or different ligands.

| Target Protein | Ligand Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |

| COX-2 | 1 | -8.5 | 1.2 | TYR-385, SER-530, ARG-120 |

| COX-2 | 2 | -8.2 | 1.8 | TYR-385, HIS-90, ARG-513 |

| LOX | 1 | -7.9 | 1.5 | HIS-523, ILE-857 |

| LOX | 2 | -7.7 | 2.1 | HIS-518, LEU-773 |

MD Simulation Stability Metrics

MD results quantify the stability of the complex over the simulation time.

| System | Simulation Time (ns) | Average Protein RMSD (nm) | Average Ligand RMSD (nm) | Persistent H-Bonds |

| COX-2 + this compound | 100 | 0.25 ± 0.05 | 0.12 ± 0.03 | 2 (TYR-385, SER-530) |

| LOX + this compound | 100 | 0.31 ± 0.07 | 0.18 ± 0.04 | 1 (HIS-523) |

| Apo COX-2 (unbound) | 100 | 0.35 ± 0.08 | N/A | N/A |

Potential Signaling Pathway Modulation

This compound's anti-inflammatory properties suggest it may interfere with the arachidonic acid cascade by inhibiting COX and LOX enzymes.[1] This pathway is central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Conclusion and Future Directions

This guide provides a foundational framework for the in-silico investigation of this compound. The described protocols for molecular docking and MD simulation offer a systematic approach to predict and analyze its binding characteristics with potential protein targets. The resulting data, when structured as suggested, can effectively guide further research. However, it is critical to emphasize that computational predictions must be validated through experimental assays, such as in-vitro binding and enzyme activity studies, to confirm the in-silico findings and accurately establish this compound's therapeutic potential.[15][16] Future work should focus on applying these models to a broader range of potential kinase and neurotransmitter targets and exploring the pharmacokinetics and potential enantioselectivity of this compound through more advanced computational methods.[1][17]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound, (R)- | C11H16O4 | CID 45094303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-Ethoxyphenoxy)-1,2-propanediol | C11H16O4 | CID 68825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. In Silico Analysis and Experimental Validation of Active Compounds from Cichorium intybus L. Ameliorating Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Physical and chemical properties of Guaietolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaietolin, with the IUPAC name 3-(2-ethoxyphenoxy)propane-1,2-diol, is a chemical compound with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and explores its mechanistic pathways. Due to the limited availability of specific experimental data for this compound, this guide combines verified information from chemical databases with generalized experimental methodologies and representative data to provide a comprehensive resource for research and development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(2-ethoxyphenoxy)propane-1,2-diol | PubChem[1] |

| Synonyms | Guaietoline, Guethural | PubChem[1] |

| CAS Number | 63834-83-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₆O₄ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 212.10485899 Da | PubChem[1][2][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| XLogP3 | 1.8 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1][3] |

| Rotatable Bond Count | 6 | PubChem[1][3] |

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely published, predicted mass spectrometry data can be informative for its identification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 213.11214 |

| [M+Na]⁺ | 235.09408 |

| [M-H]⁻ | 211.09758 |

| [M+NH₄]⁺ | 230.13868 |

| [M+K]⁺ | 251.06802 |

| [M+H-H₂O]⁺ | 195.10212 |

| (Data sourced from PubChemLite)[2] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and chemical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.[4][5] A sharp melting range typically signifies a pure compound, while impurities tend to lower and broaden the melting range.[4][6]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of about 3 mm.[7]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Fisher-Johns) is used.[7]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[4]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[4]

-

-

Purity Check: For an unknown sample suspected to be this compound, a mixed melting point determination can be performed. A 50:50 mixture of the unknown and a pure sample of this compound is prepared. If the melting point of the mixture is sharp and close to that of pure this compound, the unknown is likely this compound. A depressed and broadened melting range would indicate the samples are different.[6]

Determination of Boiling Point

For liquid compounds or those that can be safely melted, the boiling point is another important physical constant.

Methodology:

-

Apparatus: A simple distillation apparatus or a Thiele tube setup can be used for micro-scale determination.[8][9]

-

Procedure (Thiele Tube Method):

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[8]

-

As the oil is heated, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[8][10]

-

References

- 1. 3-(2-Ethoxyphenoxy)-1,2-propanediol | C11H16O4 | CID 68825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H16O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound, (R)- | C11H16O4 | CID 45094303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]